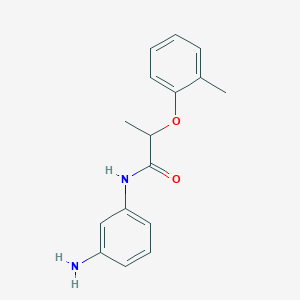

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide is an organic compound that features both amine and amide functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 3-nitroaniline and 2-methylphenol.

Nitration and Reduction: The nitro group on 3-nitroaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Esterification: 2-methylphenol is esterified with a suitable acid chloride to form an ester intermediate.

Amidation: The ester intermediate is then reacted with the amine group of the reduced 3-nitroaniline to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

化学反应分析

Types of Reactions

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to an amine group under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

Medicinal Chemistry

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has garnered attention for its potential therapeutic properties. Research indicates that it may act on specific biological targets involved in disease processes:

- Therapeutic Agent : The compound has shown promise in modulating biological pathways, suggesting potential applications in drug development.

- Inflammatory Response Modulation : Studies have demonstrated that this compound can alter protein expression levels associated with inflammatory responses, indicating its utility in treating inflammatory diseases.

Proteomics Research

This compound is utilized as a reagent in proteomics studies to investigate protein interactions and functions, particularly in understanding disease mechanisms and pathways. It aids in the exploration of how proteins behave under different conditions and can help identify potential therapeutic targets.

Inhibition of Type III Secretion System (T3SS)

Research has identified this compound as a candidate for inhibiting the T3SS in pathogenic bacteria. This system is crucial for bacterial virulence, making this compound a potential therapeutic agent against bacterial infections.

Case Study 1: Inhibition of Inflammatory Responses

A study demonstrated that this compound significantly reduced the expression levels of pro-inflammatory cytokines in vitro. This suggests its potential application in developing treatments for diseases characterized by chronic inflammation.

Case Study 2: Antimicrobial Activity

In a recent investigation into T3SS inhibitors, this compound was found to effectively inhibit the secretion of virulence factors in Gram-negative bacteria. The findings support further development as an antimicrobial agent targeting specific bacterial infections.

作用机制

The mechanism of action of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide involves its interaction with specific molecular targets. The amine and amide groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of its use.

相似化合物的比较

Similar Compounds

N-(3-Aminophenyl)-2-phenoxypropanamide: Lacks the methyl group on the phenoxy ring.

N-(4-Aminophenyl)-2-(2-methylphenoxy)propanamide: The amine group is positioned differently on the aromatic ring.

N-(3-Aminophenyl)-2-(4-methylphenoxy)propanamide: The methyl group is positioned differently on the phenoxy ring.

Uniqueness

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide is unique due to the specific positioning of the amine and methyl groups, which can influence its reactivity and interactions with other molecules

生物活性

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide is a synthetic compound that has attracted attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C17H20N2O2

- Molecular Weight: 284.35 g/mol

It features an aminophenyl group attached to a propanamide backbone, along with a methyl-substituted phenoxy group. This unique structure is believed to influence its biological activity significantly.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition: The compound may act as a biochemical probe or inhibitor, interacting with specific enzymes involved in various metabolic pathways. It has been explored for its potential to inhibit enzymes linked to inflammation and cancer progression.

- Receptor Modulation: It may modulate receptor activity, particularly in pathways related to pain perception and inflammation. This modulation can lead to anti-inflammatory and analgesic effects .

Biological Activities

Research indicates that this compound possesses a variety of biological activities:

- Anticancer Activity: Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it demonstrated significant cytotoxic effects in breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Anti-inflammatory Effects: The compound has been investigated for its ability to reduce inflammatory responses in cellular models. It appears to downregulate pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

- Neuropharmacological Effects: Preliminary studies suggest that it may have anticonvulsant properties, potentially acting through modulation of voltage-gated sodium channels, which are critical in neuronal excitability .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methoxy group enhances lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide | C17H20ClN2O2 | Contains a chlorine substituent which may enhance bioactivity |

| N-(4-Aminophenyl)-2-(5-methylphenoxy)propanamide | C18H22N2O2 | Features different aromatic substituents affecting its reactivity |

| N-(3-Aminobenzyl)-4-(4-fluorophenoxy)butanamide | C18H22FN3O | Fluorine substitution may lead to altered pharmacokinetics |

The unique combination of amino and phenoxy groups along with specific methyl substitutions enhances the compound's biological activity compared to similar compounds.

Case Studies

- Anticancer Research: A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

- Inflammation Models: In vitro experiments demonstrated that treatment with this compound significantly reduced the levels of inflammatory markers in macrophage cell lines, indicating its potential as an anti-inflammatory agent .

- Neuropharmacology Studies: Research focused on the interaction of this compound with Nav channels revealed that it could inhibit Nav 1.7, which is implicated in pain signaling pathways, suggesting potential applications in pain management therapies .

常见问题

Q. What are the optimal synthetic routes for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide, considering yield and scalability?

Basic

The synthesis involves two key steps: substitution and condensation .

- Step 1 : React 3-aminophenyl precursors (e.g., 3-chloro-4-fluoronitrobenzene) with 2-methylphenol under alkaline conditions to introduce the phenoxy group via nucleophilic aromatic substitution. Mild bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C improve regioselectivity .

- Step 2 : Condense the intermediate with propanamide derivatives using coupling agents like HATU or DCC in chloroform or dichloromethane. Catalytic acid (e.g., HCl) enhances amide bond formation .

- Scalability : Replace iron powder (used in nitro-group reductions) with catalytic hydrogenation for safer, scalable reductions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic

- ¹H/¹³C NMR : Confirm regiochemistry of the phenoxy group and amine proton environments. For example, aromatic protons adjacent to the amino group resonate at δ 6.5–7.2 ppm, while methylphenoxy protons appear as a singlet near δ 2.3 ppm .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 285.1) and detect impurities from incomplete substitution or condensation .

- Melting Point Analysis : Compare observed values (e.g., 92–96°C) to literature data to assess purity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

Advanced

- Functional Group Modifications :

- Pharmacophore Mapping : Use 3D-QSAR models to identify critical hydrogen bond donors (e.g., amide NH) and hydrophobic regions (methylphenoxy group) for antibacterial activity .

- In Silico Screening : Dock analogs into target proteins (e.g., bacterial FabI enzyme) to prioritize synthesis .

Q. What role does X-ray crystallography play in understanding molecular interactions and stability?

Advanced

- Hydrogen Bond Networks : Crystallography reveals intermolecular N–H⋯O and C–H⋯O interactions that stabilize the solid-state structure. For example, N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide forms R₂²(12) and R₂²(18) ring motifs via N–H⋯O bonds, influencing solubility and melting behavior .

- Torsional Flexibility : Analyze dihedral angles (e.g., 80.25° between phenyl rings) to predict conformational adaptability for target binding .

- Polymorphism Screening : Identify stable crystal forms to optimize formulation .

Q. How can researchers resolve contradictions in biological activity data across studies?

Advanced

- Control for Experimental Variables :

- Purity : Validate compound purity via HPLC (>98%) to exclude confounding effects from byproducts .

- Assay Conditions : Standardize cell lines (e.g., HEK293 for TRPV1) and incubation times to minimize variability .

- Mechanistic Profiling : Use orthogonal assays (e.g., calcium flux for TRPV1, MIC for antibacterials) to confirm target engagement .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) to identify trends obscured by outliers .

Q. What computational methods are effective for predicting metabolic pathways and toxicity?

Advanced

- ADMET Prediction : Use tools like Schrödinger’s QikProp to estimate permeability (Caco-2 > 50 nm/s) and cytochrome P450 inhibition risks .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., oxidation of the amino group) with software like MetaSite .

- Toxicity Profiling : Apply Derek Nexus to flag structural alerts (e.g., aromatic amines linked to mutagenicity) .

Q. How can bioisosteric replacement strategies improve pharmacokinetic properties?

Advanced

- Amide Bond Replacements : Substitute the propanamide with a sulfonamide or urea to enhance metabolic stability while retaining hydrogen-bonding capacity .

- Phenoxy Group Optimization : Replace 2-methylphenoxy with 2-fluoro-4-methylsulfonamide (as in TRPV1 antagonists) to improve solubility and target affinity .

- Scaffold Hopping : Explore bicyclic or heteroaromatic cores (e.g., pyridine) to reduce off-target effects .

Q. What strategies mitigate challenges in scaling up synthesis from milligram to kilogram quantities?

Advanced

- Process Chemistry :

- Replace batch reactions with flow chemistry for nitro-group reductions to enhance safety and yield .

- Optimize solvent systems (e.g., switch from DMF to THF/water mixtures) for easier workup .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .

属性

IUPAC Name |

N-(3-aminophenyl)-2-(2-methylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-6-3-4-9-15(11)20-12(2)16(19)18-14-8-5-7-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELXDQUUBJCRNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。